molecular formula C12H9N3O B8499445 5-Aminobenzo[f][1,7]naphthyridin-8-ol

5-Aminobenzo[f][1,7]naphthyridin-8-ol

Cat. No.: B8499445
M. Wt: 211.22 g/mol
InChI Key: KWACMGTTXUXPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzonaphthyridine Core Structures

Naphthyridines, also known as pyridopyridines, are bicyclic aromatic compounds consisting of two fused pyridine (B92270) rings. They are classified into six isomeric forms based on the position of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.com When a benzene ring is fused to a naphthyridine core, a tricyclic system known as a benzonaphthyridine is formed.

The nomenclature of benzonaphthyridines specifies the edge of the naphthyridine core where the benzo ring is fused (e.g., [b], [c], [f], [h]) and the type of naphthyridine isomer. This results in a wide array of possible core structures, each with distinct electronic and steric properties. For instance, besides the benzo[f] mdpi.comnih.govnaphthyridine scaffold, other examples include benzo[b] mdpi.comresearchgate.netnaphthyridines, benzo[c] mdpi.comresearchgate.netnaphthyridines, and benzo[b] mdpi.comnih.govnaphthyridines. nih.govnih.gov The 1,8-naphthyridine derivatives are among the most extensively studied isomers due to their proven biological activities. mdpi.com

Table 1: Examples of Benzonaphthyridine Isomeric Scaffolds

Isomer Class Core Structure
Benzo[b] mdpi.comresearchgate.netnaphthyridine Fused system of benzene and 1,5-naphthyridine
Benzo[c] mdpi.comresearchgate.netnaphthyridine Fused system of benzene and 1,5-naphthyridine
Benzo[b] mdpi.comnih.govnaphthyridine Fused system of benzene and 1,6-naphthyridine
Benzo[f] mdpi.comnih.govnaphthyridine Fused system of benzene and 1,7-naphthyridine
Benzo[c] nih.govresearchgate.netnaphthyridine Fused system of benzene and 2,7-naphthyridine

Significance of the Benzo[f]mdpi.comnih.govnaphthyridine Scaffold in Contemporary Organic Chemistry

The Benzo[f] mdpi.comnih.govnaphthyridine scaffold, a fusion of a benzene ring with the 1,7-naphthyridine core, is a subject of considerable interest in organic and medicinal chemistry. mdpi.com These benzo-fused bis-heterocyclic systems are found in both natural products and synthetic compounds. mdpi.com Their significance stems from their versatile applications, particularly in medicinal chemistry where the core structure forms the foundation for various bioactive compounds. mdpi.com For example, a novel alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] mdpi.comnih.govnaphthyridine-2-one, was isolated from Streptomyces albogriseolus found in mangrove sediments. researchgate.net

The synthesis of these complex polyheterocyclic systems is a key area of research. Traditional methods often involve Skraup-type intramolecular cyclizations or other multi-step strategies. mdpi.com However, contemporary organic chemistry has seen the development of more efficient, cascade-like processes. These modern synthetic routes, often microwave-assisted, can involve multicomponent reactions like the Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and aromatization to build the complex scaffold in a one-pot process. researchgate.netresearchgate.net The ability to synthesize diverse libraries of these compounds efficiently is crucial for exploring their structure-activity relationships (SAR) for potential applications. mdpi.com

Specific Context of 5-Aminobenzo[f]mdpi.comnih.govnaphthyridin-8-ol within the Class

Within the broader class of Benzo[f] mdpi.comnih.govnaphthyridines, specific derivatives are synthesized for targeted research purposes. 5-Aminobenzo[f] mdpi.comnih.govnaphthyridin-8-ol is one such derivative. Its structure features an amino group (-NH2) at position 5 and a hydroxyl group (-OH) at position 8 of the core scaffold. These functional groups provide sites for further chemical modification and can significantly influence the molecule's chemical properties, such as its solubility, electronic distribution, and potential for intermolecular interactions.

While detailed research findings on 5-Aminobenzo[f] mdpi.comnih.govnaphthyridin-8-ol itself are not widely published, its structure can be understood in the context of related compounds. For instance, the precursor or related compound, 5-aminobenzo[f] mdpi.comnih.govnaphthyridine-8-carbaldehyde (CAS No. 1186635-92-6), which features an aldehyde group instead of a hydroxyl group, is documented. chemsrc.com The synthesis and study of such specific derivatives are often part of larger research programs aimed at discovering new molecules with unique properties.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-aminobenzo[f][1,7]naphthyridin-8-ol

InChI

InChI=1S/C12H9N3O/c13-12-11-9(2-1-5-14-11)8-4-3-7(16)6-10(8)15-12/h1-6,16H,(H2,13,15)

InChI Key

KWACMGTTXUXPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2N=C1)N)O

Origin of Product

United States

Synthetic Methodologies for 5 Aminobenzo F 1 2 Naphthyridin 8 Ol and Its Structural Analogues

De Novo Synthetic Routes to the Benzo[f]researchgate.netsemanticscholar.orgnaphthyridine Ring System

The assembly of the tetracyclic benzo[f] researchgate.netsemanticscholar.orgnaphthyridine core is achieved through various modern and classical organic reactions. These methods are designed to efficiently build the complex ring structure from simpler acyclic or heterocyclic precursors.

Multi-component Reaction Strategies (e.g., Ugi-type reactions)

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time. wikipedia.org The Ugi three-component reaction (Ugi-3CR) has been successfully employed in the synthesis of benzo[f] researchgate.netsemanticscholar.orgnaphthyridine derivatives. researchgate.netwikipedia.org This approach typically involves the reaction of an amine, a carbonyl compound, and an isocyanide. wikipedia.org

In a notable example, a cascade process initiated by an Ugi-3CR was used to synthesize a series of 5-aryl-benzo[f] researchgate.netsemanticscholar.orgnaphthyridines. researchgate.netyoutube.com The reaction utilized tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and a specific isocyanide. researchgate.netyoutube.com The initial Ugi adduct, formed in situ, possesses the necessary functionalities to undergo a subsequent intramolecular aza-Diels-Alder cycloaddition, leading to the formation of the core heterocyclic system. researchgate.netyoutube.com

Reactant Type 1Reactant Type 2Reactant Type 3Key ReactionProduct Core
Ester-anilineBenzaldehydeIsocyanideUgi-3CRBenzo[f] researchgate.netsemanticscholar.orgnaphthyridine

Cascade and Domino Reactions

Cascade and domino reactions are processes where a single reaction setup initiates a sequence of intramolecular transformations to form complex products from simple starting materials. These reactions are prized for their atom economy and efficiency in building molecular complexity. The synthesis of the benzo[f] researchgate.netsemanticscholar.orgnaphthyridine ring system is well-suited to cascade strategies, often combining multicomponent reactions with subsequent cyclizations.

For instance, a one-pot cascade process has been developed that combines an Ugi-three-component reaction with an intramolecular aza-Diels-Alder cycloaddition and a final aromatization step. researchgate.net This sequence efficiently yields 5-aryl-benzo[f] researchgate.netsemanticscholar.orgnaphthyridines. researchgate.net Similarly, domino annulation reactions involving heterocyclic ketene (B1206846) aminals and 2-aminochalcones have been developed for the selective synthesis of related polycyclic systems like benzo[f]imidazo[2,1-a] semanticscholar.orgorganic-chemistry.orgnaphthyridines under mild, additive-free conditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for forming cyclic structures. In the context of benzo[f] researchgate.netsemanticscholar.orgnaphthyridines, several powerful cyclization reactions are employed.

Aza-Diels-Alder Cycloaddition: This reaction, a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is a key step in several synthetic routes. It is particularly effective when used in a cascade sequence following an Ugi reaction. The Ugi adduct is designed to contain both aza-diene and dienophile functionalities, which then react intramolecularly to form an oxa-bridged intermediate that can be subsequently aromatized to the final benzo[f] researchgate.netsemanticscholar.orgnaphthyridine product. researchgate.net

Skraup-type Condensations: The Skraup synthesis is a classic method for preparing quinolines, which can be adapted for the synthesis of benzonaphthyridines. wikipedia.orgpharmaguideline.com The traditional Skraup reaction involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com This method can be applied to the synthesis of naphtho[2,1-b] researchgate.netresearchgate.netnaphthyridines by starting with 2-aminobenzo[f]quinoline. organic-chemistry.org While powerful, the reaction is known for being highly exothermic. wikipedia.org Modifications to the Skraup synthesis, such as using alternative catalysts or reaction conditions, have been developed to improve safety and yields. google.commdpi.com

PrecursorReagentsReaction TypeProduct
2-aminobenzo[f]quinolineGlycerol, H₂SO₄, Oxidizing agentSkraup SynthesisNaphtho[2,1-b] researchgate.netresearchgate.netnaphthyridine
Aniline derivativeGlycerol, H₂SO₄, Oxidizing agentSkraup SynthesisQuinoline (B57606)

Strategies Employing Quinoline and Pyridine (B92270) Precursors

The Friedländer annulation is a prominent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org This reaction can be adapted to use 3-aminoquinoline (B160951) derivatives to construct the benzo[b] researchgate.netresearchgate.netnaphthyridine ring system. organic-chemistry.org A variety of catalysts, including acids and metal salts, can be used to promote the cyclocondensation. organic-chemistry.orgwikipedia.org

Furthermore, a 1-CF3-benzo[f] researchgate.netsemanticscholar.orgnaphthyridine has been synthesized from a propyniminium salt and 3-aminoquinolinium triflate, showcasing the utility of functionalized quinoline precursors in building the target scaffold. youtube.com

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating organic reactions. The use of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. wikipedia.org

Introduction and Functionalization of Amino and Hydroxyl Groups

The synthesis of the specific target compound, 5-Aminobenzo[f] researchgate.netsemanticscholar.orgnaphthyridin-8-ol, requires not only the construction of the core ring system but also the precise installation of an amino group at the C-5 position and a hydroxyl group at the C-8 position. This can be achieved either by incorporating these functionalities into the starting materials before cyclization or by functionalizing the pre-formed benzonaphthyridine ring.

One plausible strategy involves starting with a pre-functionalized quinoline precursor, such as a 5-amino-8-hydroxyquinoline derivative, and then constructing the remaining rings through a method like the Skraup synthesis. The synthesis of 5-amino-8-hydroxyquinoline itself can be achieved by the reduction of 5-nitro-8-hydroxyquinoline using a catalyst like Pd/C and a reducing agent such as hydrazine (B178648) hydrate. researchgate.net

Alternatively, functional groups can be introduced onto the fully formed benzonaphthyridine skeleton. The introduction of an amino group onto an electron-deficient heterocyclic ring can be accomplished through reactions like the Chichibabin amination, which uses sodium amide to directly aminate the ring, typically at a position adjacent to a ring nitrogen. wikipedia.orgscientificupdate.com

Another powerful set of methods for C-N bond formation is palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orglibretexts.org This reaction would require a halo-benzonaphthyridine precursor, which could then be coupled with an amine source. organic-chemistry.orglibretexts.org

The direct hydroxylation of the benzonaphthyridine ring is more challenging. It is often more feasible to introduce a hydroxyl group via a precursor, such as a methoxy (B1213986) group, which can later be demethylated. Nucleophilic aromatic substitution (SNAr) can also be employed to introduce a hydroxyl group by displacing a suitable leaving group (like a halide) with a hydroxide (B78521) source, particularly if the ring is activated by electron-withdrawing groups. youtube.com

Functionalization MethodDescriptionApplicability
From Precursors Using functionalized starting materials (e.g., 5-amino-8-hydroxyquinoline) in reactions like Skraup or Friedländer synthesis.Incorporates desired groups from the start.
Chichibabin Amination Direct amination of N-heterocycles using sodium amide. wikipedia.orgscientificupdate.comIntroduces an amino group, typically ortho to a ring nitrogen. wikipedia.org
Buchwald-Hartwig Amination Palladium-catalyzed coupling of a halo-heterocycle with an amine. organic-chemistry.orglibretexts.orgVersatile method for C-N bond formation on a pre-existing ring. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., halide) by a nucleophile (e.g., NH₂⁻, OH⁻). youtube.comEffective on electron-deficient rings. youtube.com

Amination Strategies

The introduction of an amino group at the 5-position of a naphthyridine ring system is a key synthetic step. For structural analogues such as 8-hydroxy-1,6-naphthyridines, a common and effective method is nucleophilic aromatic substitution. This strategy typically involves a precursor molecule that has a suitable leaving group, such as a halogen, at the target position.

In one demonstrated synthesis for 5-substituted-1,6-naphthyridine analogues, a brominated precursor was utilized. The synthesis begins with a 7-cyanonaphthyridine, which is first brominated at the 5-position using N-bromosuccinimide (NBS). This intermediate is then cyclized to form a 7-triazolyl-8-hydroxy-5-bromo-1,6-naphthyridine. The bromine atom at the C-5 position serves as an excellent leaving group for subsequent nucleophilic substitution. By treating this brominated intermediate with a suitable amine, the 5-amino functionality is introduced. The reaction is typically carried out in a high-boiling polar solvent like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures.

The table below summarizes the synthesis of various 5-amino-1,6-naphthyridin-8-ol analogues using this amination strategy.

Amine ReagentResulting 5-SubstituentYield (%)
Methylamine-NHCH₃ (methylamino)25
Dimethylamine-N(CH₃)₂ (dimethylamino)38
4-Chlorobenzylamine-NHCH₂C₆H₄Cl50

This interactive table is based on data for the synthesis of 5-substituted-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol analogues.

This amination approach highlights a versatile strategy for accessing compounds with the desired 5-amino group on a naphthyridine core, which is directly applicable to the synthesis of 5-Aminobenzo[f] mdpi.comresearchgate.netnaphthyridin-8-ol from an appropriately functionalized precursor.

Hydroxylation and Derivatization at the 8-Position

The 8-hydroxy group is a defining feature of the target molecule. Synthetic strategies for related naphthyridine systems often incorporate this functionality through one of two main approaches: building the heterocyclic framework from a precursor that already contains the hydroxyl group or introducing it at a later stage.

A facile method for introducing a hydroxyl group onto a naphthyridine ring is through the diazotization of a corresponding amino-naphthyridine precursor. This process involves converting the amine into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid). The resulting diazonium salt is unstable and can be subsequently hydrolyzed to yield the desired hydroxylated naphthyridine. This method has been successfully applied to the synthesis of various 1,8-naphthyridin-3-ols from 1,8-naphthyridin-3-amines with high yields.

Alternatively, the synthesis can be designed to construct the naphthyridine ring system with the hydroxyl group already in place. This is often achieved through cyclization reactions where one of the starting materials contains the necessary phenol (B47542) or alcohol functionality that becomes the 8-hydroxy group in the final product. Derivatization of the 8-hydroxy group, for instance through protection, may be necessary in subsequent steps to prevent unwanted side reactions during the introduction of other functional groups.

Isolation and Characterization from Natural Sources

While many naphthyridine derivatives are synthetic, the core benzo[f] mdpi.comresearchgate.netnaphthyridine skeleton has been identified in natural products. These discoveries underscore the biosynthetic capabilities of certain microorganisms to produce complex heterocyclic alkaloids.

A novel and complex alkaloid containing the benzo[f] mdpi.comresearchgate.netnaphthyridine core was successfully isolated from Streptomyces albogriseolus, a bacterium sourced from mangrove sediments. mdpi.comnih.govnih.govnih.gov The compound was identified as 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] mdpi.comresearchgate.netnaphthyridine-2-one. mdpi.comnih.gov Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and NMR, and confirmed by quantum chemical calculations. mdpi.comnih.gov This discovery marked the first time a metabolite with this specific ring system was found from a mangrove-associated microbe. mdpi.comnih.gov

Microbial Origin and Biosynthetic Pathways

The isolation of a benzo[f] mdpi.comresearchgate.netnaphthyridine derivative confirms its microbial origin. mdpi.comnih.gov The producing organism, Streptomyces albogriseolus, belongs to a genus of bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. mdpi.comfrontiersin.org

The precise biosynthetic pathway for this benzo[f] mdpi.comresearchgate.netnaphthyridine alkaloid has not yet been fully resolved. nih.gov However, preliminary bioinformatic analysis of the S. albogriseolus genome has revealed the presence of several putative biosynthetic gene clusters (BGCs). mdpi.comnih.gov These clusters are responsible for producing secondary metabolites and include genes for polyketide synthases (PKSs) and key components for phenazine (B1670421) biosynthesis. mdpi.comnih.gov It is hypothesized that one of these BGCs is responsible for assembling the complex benzo[f] mdpi.comresearchgate.netnaphthyridine scaffold. nih.gov The biosynthesis of many complex alkaloids in Streptomyces often originates from polyketide or non-ribosomal peptide pathways. unh.eduijournals.cn Further research, potentially involving genetic manipulation of the identified gene clusters, is needed to fully elucidate the specific enzymatic steps involved in the formation of this unique natural product. nih.gov

Chemical Reactivity and Transformation Mechanisms of Benzo F 1 2 Naphthyridine Systems

Electrophilic Substitution Reactions on the Aromatic Core

The benzo[f] mdpi.comwikipedia.orgnaphthyridine nucleus is generally considered an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the aromatic rings towards electrophilic attack. Consequently, electrophilic substitution reactions on the unsubstituted benzo[f] mdpi.comwikipedia.orgnaphthyridine core are challenging and often require harsh reaction conditions.

While specific studies on the electrophilic substitution of benzo[f] mdpi.comwikipedia.orgnaphthyridine are limited, insights can be drawn from the reactivity of its isomer, benzo[c] mdpi.comwikipedia.orgnaphthyridine. Studies on 2-methyl-6-phenylbenzo[c] mdpi.comwikipedia.orgnaphthyridine have shown that this system can undergo electrophilic substitution, although the specific conditions and regioselectivity are highly dependent on the nature of the electrophile and the substituents already present on the ring.

In general, the pyridine (B92270) ring is more deactivated to electrophilic attack than the benzene ring. Therefore, substitution is expected to occur preferentially on the benzo portion of the molecule. The directing influence of the nitrogen atoms and any existing substituents will determine the precise position of substitution. For the parent benzo[f] mdpi.comwikipedia.orgnaphthyridine, computational studies would be beneficial to predict the most likely sites for electrophilic attack by mapping the electron density across the aromatic core.

Nucleophilic Substitution Reactions

The electron-deficient nature of the benzo[f] mdpi.comwikipedia.orgnaphthyridine system makes it susceptible to nucleophilic attack. This reactivity is a cornerstone for the functionalization of this heterocyclic scaffold.

Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. researchgate.net This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination of the leaving group and a hydrogen atom. researchgate.net

While direct examples of VNS reactions on the parent 5-aminobenzo[f] mdpi.comwikipedia.orgnaphthyridin-8-ol are not extensively documented in the reviewed literature, the electronic properties of the benzo[f] mdpi.comwikipedia.orgnaphthyridine core suggest its suitability as a substrate for such transformations. The presence of the electron-withdrawing nitrogen atoms activates the ring system towards nucleophilic attack by carbanions.

A study on isomeric benzonaphthyridines and their N-oxides demonstrated their reactivity with carbanion precursors like chloromethyl phenyl sulfone in the presence of a base. This suggests that the benzo[f] mdpi.comwikipedia.orgnaphthyridine system is likely to undergo VNS reactions, providing a route for the introduction of alkyl or other functional groups onto the aromatic core. The reaction of benzo[c] mdpi.comresearchgate.netnaphthyridine-5-oxide with chloromethyl phenyl sulfone, for instance, proceeds via the addition of the sulfone carbanion to the ring, followed by elimination.

Table 1: General Mechanistic Steps of Vicarious Nucleophilic Substitution

StepDescription
1. Carbanion Formation A strong base abstracts a proton from the carbon atom adjacent to an electron-withdrawing group and a leaving group, forming a carbanion.
2. Nucleophilic Addition The carbanion attacks an electron-deficient position on the benzo[f] mdpi.comwikipedia.orgnaphthyridine ring, forming a σ-adduct.
3. β-Elimination A base facilitates the elimination of the leaving group and a hydrogen atom from the σ-adduct.
4. Aromatization The aromaticity of the ring system is restored, yielding the substituted product.

Reactions with Nitrogen Nucleophiles

The introduction of nitrogen-containing substituents is a common strategy in the development of bioactive molecules. In the context of benzo[f] mdpi.comwikipedia.orgnaphthyridine systems, reactions with nitrogen nucleophiles typically involve the displacement of a suitable leaving group, such as a halogen, from the aromatic core.

For example, the synthesis of 4-chloro-2-methyl-6-phenylbenzo[c] mdpi.comwikipedia.orgnaphthyridine and its subsequent reactions with nitrogen nucleophiles have been studied. The chlorine atom in this system can be displaced by various nitrogen-based nucleophiles, demonstrating a classic SNAr (Nucleophilic Aromatic Substitution) mechanism.

Although direct studies on 5-aminobenzo[f] mdpi.comwikipedia.orgnaphthyridin-8-ol are scarce, the principles of SNAr reactions on related heterocyclic systems are applicable. The positions activated by the ring nitrogens would be the most susceptible to nucleophilic attack. The presence of an amino group, being an activating group, might influence the reactivity and regioselectivity of such substitutions.

Cycloaddition Chemistry

Cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems from relatively simple precursors. The benzo[f] mdpi.comwikipedia.orgnaphthyridine framework can participate in various cycloaddition processes, either as the diene or dienophile component, or through the generation of reactive intermediates like N-oxides and ylides.

1,3-Dipolar Cycloadditions Involving N-Oxides and Ylides

The nitrogen atoms in the benzo[f] mdpi.comwikipedia.orgnaphthyridine ring can be oxidized to form N-oxides. These N-oxides are versatile intermediates that can react with various dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, benzo[f] mdpi.comwikipedia.orgnaphthyridine-6-oxide and the corresponding 4,6-dioxide have been shown to react with dipolarophiles such as dimethyl acetylenedicarboxylate (DMAD), ethyl propiolate, and ethyl phenylpropiolate. arkat-usa.org The initial step is a 1,3-dipolar cycloaddition, which is then followed by ring contraction to an aziridine derivative and subsequent ring opening to yield ylides. arkat-usa.org

Similarly, ylides can be generated from the quaternary salts of benzo[f] mdpi.comwikipedia.orgnaphthyridines. These ylides are 1,3-dipoles that readily undergo cycloaddition with dipolarophiles like DMAD, diethyl maleate, and acrylonitrile to afford tetracyclic cycloadducts. arkat-usa.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions of Benzo[f] mdpi.comwikipedia.orgnaphthyridine Derivatives

1,3-Dipole PrecursorDipolarophileResulting Product Type
Benzo[f] mdpi.comwikipedia.orgnaphthyridine-N-oxideAlkynes (e.g., DMAD)Ylides via aziridine intermediate
Benzo[f] mdpi.comwikipedia.orgnaphthyridinium saltsAlkenes, AlkynesTetracyclic fused systems

Aza-Diels-Alder Cycloaddition Processes

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a valuable method for synthesizing nitrogen-containing six-membered rings. The benzo[f] mdpi.comwikipedia.orgnaphthyridine skeleton can be constructed using intramolecular aza-Diels-Alder reactions.

A notable example is the synthesis of 5-aryl-benzo[f] mdpi.comwikipedia.orgnaphthyridines. mdpi.com This synthesis involves a cascade process that includes an Ugi three-component reaction followed by an in situ intramolecular aza-Diels-Alder cycloaddition. mdpi.com The Ugi adduct contains both an aza-diene and a dienophile functionality, which undergo an intramolecular cycloaddition to form an oxa-bridged intermediate. mdpi.com Subsequent dehydration and oxidation lead to the aromatic 5-aryl-benzo[f] mdpi.comwikipedia.orgnaphthyridine product. mdpi.com This approach highlights the utility of the aza-Diels-Alder reaction in assembling the core structure of these complex heterocycles. mdpi.comresearchgate.net

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms in the benzo[f] nih.govumass.edunaphthyridine core are susceptible to oxidation, typically with peroxyacids, to form N-oxides. The reaction of the parent benzo[f] nih.govumass.edunaphthyridine with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of mono- or di-N-oxides. For instance, benzo[f] nih.govumass.edunaphthyridine-6-oxide and benzo[f] nih.govumass.edunaphthyridine-4,6-dioxide have been synthesized and utilized as 1,3-dipoles in cycloaddition reactions arkat-usa.org. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. m-CPBA is a common and effective reagent for such transformations on various naphthyridine systems nih.govorganic-chemistry.org. The presence of the amino and hydroxyl groups on the 5-Aminobenzo[f] nih.govumass.edunaphthyridin-8-ol backbone would influence the regioselectivity of N-oxidation, potentially directing the reaction to the nitrogen atom further from the electron-donating groups.

Reduction: The reduction of the benzonaphthyridine nucleus is more challenging due to its aromatic stability and typically requires catalytic hydrogenation under forcing conditions tcichemicals.com. Common catalysts for the hydrogenation of heteroaromatic compounds include palladium, platinum, and nickel tcichemicals.comepa.gov. While the complete saturation of the ring system is possible, selective reduction of one of the pyridine rings is often difficult to achieve. However, substituents on the ring can be more readily reduced. For example, a nitro group on the benzonaphthyridine scaffold could be selectively reduced to an amino group using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) without affecting the aromatic core. Similarly, other reducible functional groups would likely react before the core ring system. Metal hydride reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce the aromatic rings but would reduce any aldehyde or ketone substituents present umass.eduyoutube.com.

Rearrangement Reactions (e.g., Smiles rearrangements)

While specific examples of Smiles rearrangements on the 5-Aminobenzo[f] nih.govumass.edunaphthyridin-8-ol system are not extensively documented, studies on closely related 2,7-naphthyridine isomers provide a strong precedent for this type of transformation. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in systems containing an activated aromatic ring and a side chain with a nucleophilic group.

In the 2,7-naphthyridine series, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles have been shown to undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. This reaction demonstrates the principle of a heteroatom in a side chain (sulfur) being displaced by a nucleophile (the oxygen of the hydroxyl group) to facilitate a structural reorganization. Given the presence of amino and hydroxyl groups in 5-Aminobenzo[f] nih.govumass.edunaphthyridin-8-ol, it is plausible that suitably derivatized analogues could undergo similar intramolecular rearrangements under appropriate reaction conditions.

Quaternization and N-Oxide Formation

Quaternization: The nitrogen atoms of the benzo[f] nih.govumass.edunaphthyridine ring system possess lone pairs of electrons and can act as nucleophiles, reacting with alkylating agents to form quaternary ammonium salts. The reaction of benzo[f] nih.govumass.edunaphthyridine with electrophiles such as phenacyl bromide or ethyl bromoacetate leads to the formation of the corresponding benzonaphthyridinium salts arkat-usa.org. These quaternary salts are precursors to N-ylides, which are valuable intermediates in organic synthesis arkat-usa.org. The reaction with simpler alkylating agents like methyl iodide is also a common method for quaternization in related heterocyclic systems pearson.comrsc.orgjuniperpublishers.comsciforum.netnih.gov. The specific site of quaternization in 5-Aminobenzo[f] nih.govumass.edunaphthyridin-8-ol would be influenced by the electronic effects of the existing substituents.

Table 1: Quaternization of Benzo[f] nih.govumass.edunaphthyridine

ReactantAlkylating AgentProductReference
Benzo[f] nih.govumass.edunaphthyridinePhenacyl bromideBenzo[f] nih.govumass.edunaphthyridinium bromide derivative arkat-usa.org
Benzo[f] nih.govumass.edunaphthyridineEthyl bromoacetateBenzo[f] nih.govumass.edunaphthyridinium bromide derivative arkat-usa.org

N-Oxide Formation: As discussed in section 3.4, the nitrogen atoms can be oxidized to form N-oxides. This transformation is typically achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent organic-chemistry.orgnih.govmasterorganicchemistry.comrochester.eduwikipedia.org. The reaction involves the electrophilic attack of the peroxyacid oxygen on the nucleophilic nitrogen atom. Research has confirmed the synthesis of benzo[f] nih.govumass.edunaphthyridine-6-oxide and the corresponding di-N-oxide, which serve as valuable 1,3-dipolar species for further chemical transformations arkat-usa.org.

Table 2: N-Oxide Formation of Benzo[f] nih.govumass.edunaphthyridine

ReactantOxidizing AgentProduct(s)Reference
Benzo[f] nih.govumass.edunaphthyridinePeroxyacid (e.g., m-CPBA)Benzo[f] nih.govumass.edunaphthyridine-6-oxide, Benzo[f] nih.govumass.edunaphthyridine-4,6-dioxide arkat-usa.org
1,5-Naphthyridinem-CPBA1,5-Naphthyridine N-oxide nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including naphthyridine systems. These reactions typically require a halogenated or triflated substrate to react with a coupling partner in the presence of a palladium catalyst. While specific examples involving 5-Aminobenzo[f] nih.govumass.edunaphthyridin-8-ol are not detailed in the available literature, extensive research on other naphthyridine and benzonaphthyridine isomers demonstrates the feasibility of these transformations.

For instance, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to functionalize various heterocyclic cores. To apply this to the benzo[f] nih.govumass.edunaphthyridine system, a halogenated precursor, such as a bromo- or iodo-substituted derivative, would be required. The reaction would proceed by reacting this halo-benzonaphthyridine with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent and base.

Other palladium-catalyzed reactions, such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), would similarly be applicable for the derivatization of a suitably functionalized benzo[f] nih.govumass.edunaphthyridine core, allowing for the introduction of a wide range of substituents.

Table 3: Representative Palladium-Catalyzed Coupling Reactions on Related Naphthyridine Systems

Reaction TypeNaphthyridine SubstrateCoupling PartnerCatalyst SystemProduct Type
SonogashiraBromo-substituted pyridineTerminal alkynePd(PPh₃)₄ / CuIAlkynyl-substituted pyridine
SuzukiChloro-substituted naphthyridineArylboronic acidPd(OAc)₂ / SPhosAryl-substituted naphthyridine
Buchwald-HartwigBromo-substituted naphthyridineAminePd₂(dba)₃ / BINAPAmino-substituted naphthyridine

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Aminobenzo F 1 2 Naphthyridin 8 Ol

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)These advanced techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish which protons are spin-spin coupled, typically those on adjacent carbons. lew.rosdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms. sdsu.edu

Mass Spectrometry (MS)Mass spectrometry provides information about the mass and molecular formula of a compound and can offer structural clues based on how the molecule fragments.

Fragmentation Pattern AnalysisBy analyzing the fragments produced when the molecule is ionized in the mass spectrometer, a fragmentation pattern can be established. This pattern provides valuable information about the compound's structure, as weaker bonds tend to break preferentially, revealing the underlying molecular framework.nih.govnih.gov

Without access to the actual spectra for 5-Aminobenzo[f] lew.ronih.govnaphthyridin-8-ol, any discussion of chemical shifts, coupling constants, or mass-to-charge ratios would be speculative and could not be presented as scientifically accurate findings. Further research or de novo synthesis and analysis would be required to generate the data necessary to fulfill the requested article structure.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data for 5-Aminobenzo[f] mdpi.comnih.govnaphthyridin-8-ol, including a table of characteristic absorption bands and their corresponding vibrational modes, could be located.

Raman Spectroscopy

Information on the Raman spectroscopy of 5-Aminobenzo[f] mdpi.comnih.govnaphthyridin-8-ol is not available in the surveyed literature. Therefore, a discussion of its Raman scattering peaks cannot be provided.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 5-Aminobenzo[f] mdpi.comnih.govnaphthyridin-8-ol, as determined by UV-Vis spectroscopy, have not been reported. Data on its maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions are absent from the available scientific record.

X-ray Diffraction Crystallography

A search for single-crystal X-ray diffraction data of 5-Aminobenzo[f] mdpi.comnih.govnaphthyridin-8-ol yielded no results. As such, information regarding its crystal system, space group, unit cell dimensions, and other key crystallographic parameters is not known.

Theoretical and Computational Chemistry Studies on Benzo F 1 2 Naphthyridin 8 Ol Derivatives

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems. For compounds like 5-Aminobenzo[f] rsc.orgnumberanalytics.comnaphthyridin-8-ol, various methods are employed to predict their behavior and properties.

Density Functional Theory (DFT) is a widely used computational method due to its favorable balance of accuracy and computational cost. It is frequently applied to study the electronic structure, geometry, and properties of naphthyridine derivatives.

Commonly used DFT functionals for such systems include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular choices for organic molecules, providing reliable results for geometries and electronic properties. For instance, the structure of a novel benzo[f] rsc.orgnumberanalytics.comnaphthyridine derivative isolated from Streptomyces albogriseolus was verified using 13C-NMR calculations at the B3LYP level. nih.gov

wB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for studying systems where non-covalent interactions are important.

M06-2X: A hybrid meta-GGA functional that performs well for main-group thermochemistry, kinetics, and non-covalent interactions.

The choice of basis set is also crucial for the accuracy of the calculations. Larger basis sets provide more flexibility for describing the distribution of electrons. Typical basis sets include:

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used for organic molecules. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions. The B3LYP/6-311+G(2d,p) level of theory was used to calculate the 13C-NMR of a complex benzo[f] rsc.orgnumberanalytics.comnaphthyridine alkaloid. nih.gov

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

Table 1: Commonly Used DFT Methodologies for Naphthyridine Derivatives

Functional Basis Set Typical Application
B3LYP 6-311+G(d,p) Geometry Optimization, Electronic Properties, NMR Simulation nih.gov
wB97XD cc-pVDZ Non-covalent Interactions, Thermochemistry nih.gov

Ab initio (from first principles) methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are also employed, particularly when a higher level of theory is required. nih.gov

Hartree-Fock (HF): This method provides a fundamental starting point by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it is often used for initial geometry optimizations before more computationally expensive methods are applied. nih.gov

Møller–Plesset Perturbation Theory (MP2): This method incorporates electron correlation by adding perturbation corrections to the Hartree-Fock energy. It offers improved accuracy over HF, especially for describing dispersion interactions, though at a higher computational cost. nih.gov

These methods, while computationally demanding, can serve as benchmarks for DFT results. nih.gov

Prediction and Analysis of Molecular Geometries and Conformations

Computational methods are essential for determining the three-dimensional structure of molecules like 5-Aminobenzo[f] rsc.orgnumberanalytics.comnaphthyridin-8-ol. By performing geometry optimization, researchers can predict key structural parameters. This process involves finding the minimum energy arrangement of the atoms on the potential energy surface.

The optimized geometry provides data on:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the conformation of the molecule, which is particularly important for determining the planarity of the fused ring system and the orientation of the amino and hydroxyl substituents.

For derivatives of the benzo[b] rsc.orgresearchgate.netnaphthyridine scaffold, single crystal X-ray analysis has been used to experimentally determine molecular structures, which can then be compared with computationally optimized geometries to validate the theoretical methods. nih.gov

Table 2: Illustrative Predicted Geometrical Parameters for a Benzonaphthyridine Core Structure (Note: This table is illustrative of typical output from a geometry optimization calculation and does not represent experimentally verified data for the specific title compound.)

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length C C - ~1.40 Å
Bond Length C N - ~1.37 Å
Bond Angle C N C ~118°

Electronic Properties and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule govern its reactivity, and these can be effectively studied using computational chemistry. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. numberanalytics.comnih.govlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the FMOs.

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). Regions of high LUMO density indicate likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited, indicating higher reactivity. rsc.org

In studies of various naphthyridine derivatives, FMO analysis has been used to understand their charge transfer characteristics and nonlinear optical (NLO) properties. rsc.org For amino-substituted systems, the lone pair of the nitrogen atom often contributes significantly to the HOMO, increasing its energy and making the molecule a better electron donor.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the application of FMO theory.)

Molecular Orbital Energy (eV)
HOMO -5.50
LUMO -1.20

| HOMO-LUMO Gap (ΔE) | 4.30 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For the synthesis of benzo[f] rsc.orgnumberanalytics.comnaphthyridine and related compounds, which can involve complex multi-step processes like cascade reactions and cycloadditions, computational studies can provide invaluable insights. researchgate.net

By mapping the potential energy surface, researchers can:

Identify Intermediates and Transition States: Locate stable intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in predicting reaction rates and identifying the rate-determining step.

Analyze Reaction Pathways: Compare different possible mechanisms to determine the most energetically favorable route.

For example, the synthesis of 5-aryl-benzo[f] rsc.orgnumberanalytics.comnaphthyridines involves an intramolecular aza-Diels-Alder cycloaddition. researchgate.net Computational modeling of this pericyclic reaction could elucidate the stereoselectivity and regioselectivity by analyzing the FMO interactions of the diene and dienophile components within the molecule.

Simulation and Interpretation of Spectroscopic Data

Computational methods can simulate various types of spectra, which is crucial for structure elucidation and the interpretation of experimental data. arxiv.orgchimia.ch

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy, particularly using DFT methods like B3LYP. This is extremely useful for assigning signals in complex spectra and confirming the structure of newly synthesized compounds, as demonstrated in the structural verification of a natural benzo[f] rsc.orgnumberanalytics.comnaphthyridine derivative. nih.gov

Vibrational Spectroscopy (IR and Raman): Calculations of vibrational frequencies help in assigning experimental absorption bands to specific molecular motions (e.g., N-H stretches, C=N stretches, aromatic ring modes).

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov This can help understand the electronic transitions, such as π→π* transitions, that are characteristic of conjugated aromatic systems.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data (Note: This table is a hypothetical representation of how computational results are compared with experimental findings.)

Spectroscopic Technique Calculated Value Experimental Value
¹³C NMR Chemical Shift (C-5) 145.2 ppm 144.8 ppm
IR Frequency (O-H stretch) 3450 cm⁻¹ 3420 cm⁻¹

Protonation State and Tautomeric Equilibrium Analysis

The structural complexity of 5-Aminobenzo[f] nih.govnih.govnaphthyridin-8-ol allows for the existence of multiple tautomeric forms and various protonated species. A thorough computational analysis is essential to determine the relative stabilities of these forms and understand the equilibrium dynamics in different environments. Such studies typically employ quantum chemical methods like Density Functional Theory (DFT) to predict molecular structures, energies, and spectroscopic properties. researchgate.netbeilstein-journals.org

Tautomeric Equilibrium

Tautomerism involves the migration of a proton between two or more sites within a molecule, leading to structural isomers that can exist in equilibrium. For 5-Aminobenzo[f] nih.govnih.govnaphthyridin-8-ol, two primary types of prototropic tautomerism are of interest: the keto-enol and amine-imine equilibria.

Keto-Enol Tautomerism: This involves the interconversion between the hydroxy (-ol) form and a keto (=O) form. The 8-hydroxy group on the naphthyridine ring can potentially tautomerize to a ketone, with the proton moving to one of the ring nitrogen atoms (N-1 or N-7).

Amine-Imine Tautomerism: The 5-amino group can exist in equilibrium with an imine form, where a proton from the exocyclic nitrogen moves to a ring nitrogen or an adjacent carbon atom.

The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. researchgate.net Computational studies would calculate the Gibbs free energy of each potential tautomer to predict their equilibrium populations.

Table 1: Potential Tautomers of 5-Aminobenzo[f] nih.govnih.govnaphthyridin-8-ol for Computational Analysis This table is illustrative and lists the primary tautomeric forms that would be subject to theoretical investigation. Relative energy data is not available from existing literature.

Tautomer NameDescriptionKey Structural Features
Amino-enol (Canonical)The reference structure.-NH₂ at C5; -OH at C8
Amino-ketoProton transfer from 8-OH to N-7.-NH₂ at C5; =O at C8; -H at N7
Imino-enolProton transfer from 5-NH₂ to N-6 (hypothetical).=NH at C5; -OH at C8; Protonated N6

Protonation State Analysis

The benzo[f] nih.govnih.govnaphthyridine skeleton contains multiple basic sites that can be protonated, primarily the nitrogen atoms of the heterocyclic rings (N-1 and N-7) and the exocyclic amino group (N-5). The 8-hydroxyl group is typically less basic. Computational chemistry is used to determine the most likely protonation site by calculating the proton affinity for each basic center. beilstein-journals.org

The analysis involves modeling the various possible monocations and sometimes dications, followed by geometry optimization and energy calculation. The structure with the lowest energy corresponds to the most stable protonated form. The calculated pKa values can then be compared with experimental data if available. beilstein-journals.org The solvent environment is a critical factor, and calculations are often performed using a polarizable continuum model (PCM) to simulate solvent effects. researchgate.net

Table 2: Potential Protonation Sites of 5-Aminobenzo[f] nih.govnih.govnaphthyridin-8-ol This table identifies the likely sites for protonation for theoretical evaluation. Proton affinity data is not available from existing literature.

Protonation SiteDescriptionResulting Species
N-1Protonation of the pyridine-like nitrogen.Monocation
N-7Protonation of the quinoline-like nitrogen.Monocation
N-5 (Amino Group)Protonation of the exocyclic amino group.Monocation

Synthesis and Chemical Exploration of Derivatives and Analogues of 5 Aminobenzo F 1 2 Naphthyridin 8 Ol

Systematic Modifications of the Benzo[f]researchgate.netnih.govnaphthyridine Core

The systematic modification of the benzo[f] researchgate.netnih.govnaphthyridine core is fundamental to exploring its chemical and biological potential. Strategies often begin with the construction of the core itself, followed by modifications. One-pot cascade reactions, sometimes assisted by microwave energy, have been employed for the synthesis of related 5-aryl-benzo[f] researchgate.netnih.govnaphthyridines. researchgate.net These methods, such as the Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization, offer an efficient route to diverse derivatives from simple starting materials. researchgate.net

Further modifications can be introduced by altering the initial building blocks used in these multicomponent reactions. For instance, using substituted anilines, benzaldehydes, and isocyanides can systematically vary the substituents around the core. researchgate.net Another approach involves the modification of a pre-existing core. Functional groups on the benzo[f] researchgate.netnih.govnaphthyridine skeleton, such as the amino and hydroxyl groups of the title compound, serve as handles for further derivatization, including acylation, alkylation, and coupling reactions.

The table below summarizes key synthetic approaches for modifying related naphthyridine cores, which can be adapted for the benzo[f] researchgate.netnih.govnaphthyridine system.

Reaction Type Description Potential Application on Core Reference
Povarov ReactionAn FeCl3-catalyzed reaction of 2-pyrolecarbaldehyde-2`-alkynylaryl and aryl amine to yield dibenzo[b,f]-[1,7]-naphthyridines.Construction of the core with diverse aryl substitutions. researchgate.net
Ugi/Aza-Diels-Alder CascadeA one-pot process involving a Ugi three-component reaction followed by intramolecular cycloaddition and aromatization.Efficient synthesis of 5-aryl-benzo[f][1,7]naphthyridines. researchgate.net
Friedländer AnnulationCondensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.A classical method for constructing the quinoline (B57606) part of the benzonaphthyridine system.
Skraup SynthesisReaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.A potential method for building the fused pyridine (B92270) rings.

Regioselective Functionalization and Substitution Patterns

Regioselective functionalization is crucial for fine-tuning the properties of the 5-Aminobenzo[f][1,7]naphthyridin-8-ol scaffold. The inherent electronic properties of the diazaphenanthrene system, combined with the directing effects of the amino and hydroxyl substituents, dictate the positions most susceptible to electrophilic or nucleophilic attack.

For the related 8-hydroxy-1,6-naphthyridine scaffold, selective functionalization at the C5 position has been demonstrated. For example, bromination with N-bromosuccinimide (NBS) can introduce a bromine atom, which then serves as a versatile handle for introducing various amine-based substituents via nucleophilic aromatic substitution (SNAr). This strategy allows for the exploration of structure-activity relationships by systematically varying the substituent at this position. [7, 19]

Similarly, diazotization of an amino group on a naphthyridine ring, followed by conversion to a triflate, opens the door for palladium-catalyzed cross-coupling reactions like the Suzuki reaction. This enables the introduction of a wide array of aryl and heteroaryl groups at specific positions. The functionalization of the nitrogen atoms within the rings or the exocyclic amino group represents another avenue for derivatization.

Key regioselective reactions applicable to the benzonaphthyridine core are outlined below:

Position Reaction Reagents Outcome Reference
C5HalogenationN-Bromosuccinimide (NBS)Introduction of a bromine atom for subsequent SNAr or cross-coupling.
C5Nucleophilic Aromatic Substitution (SNAr)Amines, DIPEAReplacement of a leaving group (e.g., Br) with various amino substituents.
Amino GroupDiazotization/TriflationNaNO₂, H₂SO₄, then Tf₂OConversion of an amino group to a triflate for cross-coupling.
VariousSuzuki Cross-CouplingAryl/heteroaryl boronic acids, Pd catalystC-C bond formation to introduce diverse aromatic moieties.

Synthesis of Fused Polycyclic Systems Containing the Benzo[f][1,7]naphthyridine (B14753223) Motif

Expanding the benzo[f][1,7]naphthyridine core into larger, fused polycyclic systems can lead to novel compounds with unique electronic and steric properties. Methodologies for creating such systems often involve intramolecular cyclization reactions from appropriately substituted benzonaphthyridine precursors.

Acid-mediated intramolecular Friedel-Crafts reactions are a powerful strategy for constructing fused rings. [3, 4] For instance, a 4-(arylamino)nicotinonitrile can undergo a Friedel-Crafts-type intramolecular cycloaromatization, where the cyano group acts as a one-carbon synthon, to yield fused polycyclic 1,6-naphthyridin-4-amines. [3, 4] This approach has been used to create tri-, tetra-, and even pentacyclic systems. The choice of acid, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), can be critical for the reaction's success. [3, 4]

These strategies can be envisioned for this compound by first attaching a suitable side chain to the core (e.g., at the C5-amino group or another position on the aromatic rings) that can participate in a subsequent intramolecular cyclization to build an additional fused ring. The synthesis of benzo[b]thieno[2,3-h]naphthyridin-6-amine demonstrates the feasibility of fusing heterocyclic rings onto the benzonaphthyridine framework. [3, 4]

Fused System Synthetic Strategy Key Precursor Reference
Benzo[b][1,6]naphthyridin-10-amineIntramolecular Friedel-Crafts Cycloaromatization4-(Arylamino)nicotinonitrile[3, 4]
Benzo[h]naphtho[1,2-b]naphthyridin-7-amineIntramolecular Friedel-Crafts CycloaromatizationNaphthyl-substituted aminonicotinonitrile[3, 4]
Benzo[b]thieno[2,3-h]naphthyridin-6-amineIntramolecular Friedel-Crafts CycloaromatizationThienyl-substituted aminonicotinonitrile[3, 4]
Dibenzo[b,h][1,5]naphthyridineHydride-induced Anionic CyclizationBiaryl bromonitrile

Design Principles for Library Synthesis and Chemical Space Exploration

The design and synthesis of chemical libraries based on the this compound scaffold are essential for systematically exploring its chemical space, particularly in the context of drug discovery. The principles for such library synthesis focus on efficiency, diversity, and the strategic introduction of functional groups.

Combinatorial chemistry techniques, leveraging versatile scaffolds, are well-suited for this purpose. The this compound core offers multiple points for diversification: the C5-amino group, the C8-hydroxyl group, and various positions on the aromatic rings. A synthetic strategy that allows for the preparation of multiple analogs is key for structure-activity relationship (SAR) exploration.

For example, a library can be constructed by first synthesizing a common intermediate, such as a halogenated derivative of the core. This intermediate can then be subjected to parallel synthesis with a diverse set of building blocks. Reactions like amide bond formation, urea (B33335) formation, sulfonamide formation, and various cross-coupling reactions are amenable to library synthesis formats. The use of multicomponent reactions in the initial synthesis of the core also provides an efficient entry point for generating a library of diverse compounds. researchgate.net This approach allows for the rapid generation of a multitude of analogs, which can then be screened for desired properties.

Advanced Chemical Applications of Benzo F 1 2 Naphthyridin 8 Ol and Its Analogues

Coordination Chemistry and Ligand Development

The nitrogen atoms embedded within the aromatic system of benzo[f] researchgate.netmdpi.comnaphthyridines make them attractive candidates for use as ligands in coordination chemistry. Their ability to form stable complexes with a variety of metal ions is a key area of study, with implications for catalysis and materials synthesis.

Synthesis of Metal Complexes with Benzo[f]researchgate.netmdpi.comnaphthyridine Ligands

The capacity of benzo[f] researchgate.netmdpi.comnaphthyridine analogues to coordinate with metal ions has been demonstrated, particularly with lanthanide elements. A notable example involves a series of novel benzo[f]quinolino[3,4-b] researchgate.netmdpi.comnaphthyridine-6,8(5H,9H)-diones, which have been synthesized and identified as promising ligands for the complexation and potential separation of actinides and lanthanides. bakhtiniada.ru Researchers have successfully synthesized complexes of these ligands with lanthanum and europium salts. bakhtiniada.ru The molecular and crystal structures of one of the ligands were confirmed by single-crystal X-ray diffraction, providing a solid foundation for understanding their coordination behavior. bakhtiniada.ru

While the broader family of naphthyridines has seen more extensive use in forming metal complexes, these findings for a direct analogue highlight the inherent potential of the benzo[f] researchgate.netmdpi.comnaphthyridine scaffold. For instance, the isomeric fused 1,5-naphthyridine systems have been used to prepare complexes with transition metals such as Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) to study their electrochemical behavior. nih.gov

Study of Metal-Ligand Interactions (e.g., Werner-type σ-complexes, EDA π-complexes)

Understanding the nature of the interaction between the metal center and the benzo[f] researchgate.netmdpi.comnaphthyridine ligand is crucial for designing functional materials. Detailed experimental characterization of the metal-ligand bonding in these specific complexes, such as classifying them as Werner-type σ-complexes or electron donor-acceptor (EDA) π-complexes, is an area requiring further investigation.

However, computational studies have begun to shed light on the electronic properties of these ligands. For the benzo[f]quinolino[3,4-b] researchgate.netmdpi.comnaphthyridine-dione ligands, Density Functional Theory (DFT) calculations were employed to estimate the electronic structure of the starting compounds and their protonated forms. bakhtiniada.ru Such theoretical approaches are instrumental in predicting how these ligands will interact with metal ions and can guide the synthesis of complexes with desired electronic and chemical properties.

Applications in Homogeneous and Heterogeneous Catalysis (General Chemical Systems)

The development of metal complexes often precedes their application in catalysis. The rigid structure of benzo[f] researchgate.netmdpi.comnaphthyridine ligands can provide steric control and electronic modulation at the metal center, which are desirable features for catalytic activity. However, based on available scientific literature, the application of metal complexes derived from the benzo[f] researchgate.netmdpi.comnaphthyridine scaffold in either homogeneous or heterogeneous catalysis remains a largely unexplored field. The potential exists, but dedicated research is needed to synthesize and test these complexes for catalytic performance in various organic transformations.

Optoelectronic and Materials Science Applications

The conjugated π-system of the benzo[f] researchgate.netmdpi.comnaphthyridine core suggests inherent photophysical and electronic properties suitable for applications in materials science, particularly in the realm of optoelectronics.

Fluorescent Properties and Photophysical Studies

Compounds with extended aromatic systems like benzo[f] researchgate.netmdpi.comnaphthyridines are often fluorescent. The study of their photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and lifetimes, is fundamental to assessing their suitability as optical materials. Research on a related, larger system, (E)-6,7-dihydrodibenzo[b,j] researchgate.netmdpi.comphenanthrolines, which incorporates a similar core structure, included evaluation of their UV absorption and fluorescence emission characteristics. nih.gov

The fluorescence of such molecules can be sensitive to their environment, a property known as solvatochromism, where the emission color changes with the polarity of the solvent. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For many heterocyclic fluorophores, quantum yields can range from very low to nearly 1.0, depending on their structure and environment. mdpi.com These are key parameters that would need to be determined for 5-Aminobenzo[f] researchgate.netmdpi.comnaphthyridin-8-ol and its analogues to evaluate their potential as fluorescent probes or components in optical devices.

Potential as Components in Organic Electronic Devices (e.g., Organic Light Emitting Diodes)

The naphthyridine moiety has recently garnered significant attention as an acceptor unit in the design of donor-acceptor (D-A) type molecules for organic light-emitting diodes (OLEDs), particularly for creating materials that exhibit thermally activated delayed fluorescence (TADF). acs.org While research has predominantly focused on 1,5- and 1,8-naphthyridine isomers, the results demonstrate the immense potential of the naphthyridine core in general for high-performance OLEDs. acs.orgresearchgate.netresearchgate.net

These materials have been incorporated as emitters to create highly efficient blue, green, and yellow OLEDs. researchgate.netresearchgate.net The performance of these devices can be exceptional, with reports of high external quantum efficiencies (EQE), brightness, and power efficiencies. acs.orgresearchgate.net For example, green TADF-OLEDs using a 1,8-naphthyridine derivative have achieved a maximum EQE of 20.9%. researchgate.net Another study on a different naphthyridine-based emitter reported a maximum current efficiency of 58.6 cd/A and a power efficiency of 57.1 lm/W. acs.org

The electronic properties of the benzo[f] researchgate.netmdpi.comnaphthyridine scaffold suggest that its derivatives could also function effectively as n-type (electron-transporting) or emissive materials in OLEDs. The fusion of the benzene ring extends the conjugation, which can be used to tune the emission color and charge transport properties. The introduction of amino and hydroxyl groups, as in 5-Aminobenzo[f] researchgate.netmdpi.comnaphthyridin-8-ol, would be expected to further modulate these properties, potentially leading to new, efficient materials for electronic devices. The data from related naphthyridine isomers strongly support the case for investigating benzo[f] researchgate.netmdpi.comnaphthyridine analogues in this context.

Table 1: Performance of OLEDs Based on Various Naphthyridine Isomers This table showcases the potential of the naphthyridine core by analogy. Data is for 1,5- and 1,8-naphthyridine derivatives, not benzo[f] researchgate.netmdpi.comnaphthyridine.

Emitter (Naphthyridine Isomer) Max. EQE (%) Max. Brightness (cd/m²) Color CIE Coordinates
DMAC-ND (1,8-Naphthyridine) 14.1 >20,000 Blue Not Specified
PTZ-ND (1,8-Naphthyridine) 13.4 Not Specified Green-Yellow Not Specified
PXZ-ND (1,8-Naphthyridine) 13.0 Not Specified Yellow Not Specified
Phenothiazine-based (1,5-Naphthyridine) 25.8 14,480 Not Specified Not Specified
Phenoxazine-based (1,5-Naphthyridine) 29.9 33,540 Not Specified Not Specified

Development of Chemical Probes for Research (Excluding Biological Context)

The exploration of novel molecular scaffolds for the development of chemical probes is a dynamic area of chemical research. While the benzo[f] researchgate.netnih.govnaphthyridine framework presents an intriguing heterocyclic system, current scientific literature primarily focuses on its synthesis and characterization, with limited information available on the development of its derivatives, such as 5-Aminobenzo[f] researchgate.netnih.govnaphthyridin-8-ol, as chemical probes for non-biological research applications. The available research on related isomers, however, provides insights into the synthetic strategies and photophysical properties that could underpin future probe development.

Synthesis of Benzo[f]researchgate.netnih.govnaphthyridine Analogues

The synthesis of the core benzo[f] researchgate.netnih.govnaphthyridine structure and its derivatives has been approached through various synthetic methodologies. One notable method involves a microwave-assisted, cascade-like one-pot process. This process combines an Ugi three-component reaction with an intramolecular aza-Diels-Alder cycloaddition, followed by an aromatization step to yield 5-aryl-benzo[f] researchgate.netnih.govnaphthyridines researchgate.net. Such multicomponent reactions are valued for their efficiency and ability to generate diverse molecular libraries from readily available starting materials researchgate.net.

Research into related benzonaphthyridine isomers has also yielded efficient synthetic routes. For instance, novel aryl and diarylbenzo[h] researchgate.netresearchgate.netnaphthyridines have been synthesized in good yields through a Friedländer condensation reaction of 4-amino-2-chloro/2-arylquinoline-3-carbaldehyde with aromatic ketones nih.gov. Additionally, Suzuki-Miyaura cross-coupling has been successfully employed for the C5-arylation of 4-amino-2-chloroquinoline-3-carbaldehyde, demonstrating the versatility of modern cross-coupling reactions in functionalizing these heterocyclic systems nih.gov. The synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines has also been reported, further expanding the chemical space of this compound class mdpi.com.

A novel naturally occurring benzo[f] researchgate.netnih.govnaphthyridine derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3'-(9'-methyl-8'-propen-7'-one)-amide]-benzo[f] researchgate.netnih.govnaphthyridine-2-one, was isolated from Streptomyces albogriseolus found in mangrove sediments. The structure of this complex molecule was elucidated using extensive spectroscopic data analysis nih.gov.

Photophysical Properties of Benzo-fused Naphthyridines

The potential of a molecule to function as a fluorescent chemical probe is intrinsically linked to its photophysical properties, such as absorption, emission, and quantum yield. While specific data for 5-Aminobenzo[f] researchgate.netnih.govnaphthyridin-8-ol is not available, studies on related isomers provide valuable insights.

For arylbenzo[h] researchgate.netresearchgate.netnaphthyridine derivatives, it has been observed that the introduction of π-donor aryl groups at the C2 and C5 positions can lead to an increase in their fluorescence quantum yields nih.gov. This suggests that the photophysical properties of the benzo[f] researchgate.netnih.govnaphthyridine scaffold could similarly be tuned through strategic functionalization. The specific nature and position of substituents can significantly influence the electronic transitions within the molecule, thereby affecting its fluorescence characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.